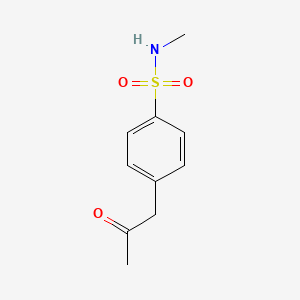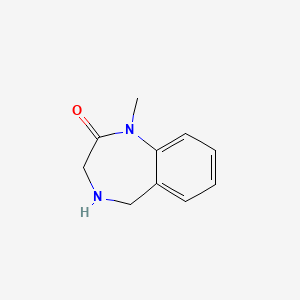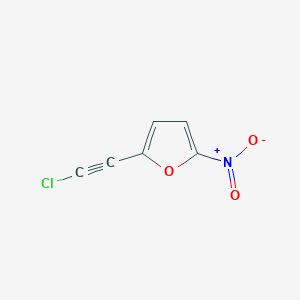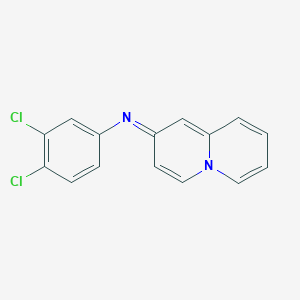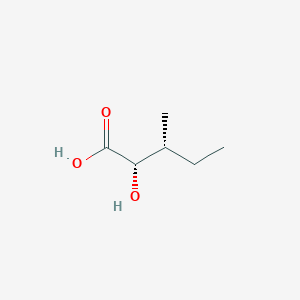
S-(Hydroxymethyl)glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Hydroxymethyl)glutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is formed when glutathione reacts with formaldehyde, resulting in the addition of a hydroxymethyl group to the sulfur atom of the cysteine residue. This compound plays a crucial role in the detoxification of formaldehyde, a highly reactive and toxic aldehyde found in various environmental and biological sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(Hydroxymethyl)glutathione involves the reaction of glutathione with formaldehyde. This reaction can be carried out under mild conditions, typically at room temperature and neutral pH. The reaction proceeds via the nucleophilic attack of the thiol group of glutathione on the carbonyl carbon of formaldehyde, forming a thioacetal intermediate, which subsequently rearranges to yield this compound .
Industrial Production Methods: the process would likely involve large-scale reactions of glutathione with formaldehyde under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: S-(Hydroxymethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its oxidation by alcohol dehydrogenase 5 (ADH5) to form S-formylglutathione .
Common Reagents and Conditions:
Oxidation: Catalyzed by alcohol dehydrogenase 5 (ADH5) in the presence of NAD+ or NADP+ as co-factors.
Reduction: Can be reduced back to glutathione and formaldehyde under reducing conditions.
Substitution: The hydroxymethyl group can be substituted by other electrophiles under appropriate conditions.
Major Products:
Oxidation: S-formylglutathione
Reduction: Glutathione and formaldehyde
Substitution: Various substituted glutathione derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
S-(Hydroxymethyl)glutathione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Wirkmechanismus
S-(Hydroxymethyl)glutathione exerts its effects primarily through its role in formaldehyde detoxification. The compound is formed when glutathione reacts with formaldehyde, neutralizing the toxic aldehyde. It is then oxidized by alcohol dehydrogenase 5 (ADH5) to form S-formylglutathione, which is further metabolized to formate and glutathione. This pathway helps to maintain cellular redox balance and protect cells from formaldehyde-induced damage .
Vergleich Mit ähnlichen Verbindungen
Glutathione (GSH): The parent compound of S-(Hydroxymethyl)glutathione, involved in various cellular processes, including detoxification, antioxidant defense, and redox signaling.
S-Formylglutathione: The oxidation product of this compound, formed by the action of alcohol dehydrogenase 5 (ADH5).
Glutathione Disulfide (GSSG): The oxidized form of glutathione, formed during oxidative stress.
Uniqueness: this compound is unique in its specific role in formaldehyde detoxification. Unlike glutathione, which participates in a wide range of cellular processes, this compound is specifically involved in neutralizing formaldehyde and protecting cells from its toxic effects. This specificity makes it a valuable compound for studying formaldehyde metabolism and developing detoxification strategies .
Eigenschaften
CAS-Nummer |
32260-87-0 |
|---|---|
Molekularformel |
C11H19N3O7S |
Molekulargewicht |
337.35 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(hydroxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H19N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h6-7,15H,1-5,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 |
InChI-Schlüssel |
PIUSLWSYOYFRFR-BQBZGAKWSA-N |
SMILES |
C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CSCO)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis{[(2-chloroethyl)sulfonyl]methyl}benzene](/img/structure/B8694445.png)
![5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8694446.png)

